N-(piperidin-2-ylmethyl)cyclobutanamine
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Overview
Description
N-(piperidin-2-ylmethyl)cyclobutanamine is a compound that features a piperidine ring attached to a cyclobutanamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)cyclobutanamine typically involves the formation of the piperidine ring followed by its attachment to the cyclobutanamine moiety. One common method is the reductive amination of piperidine with cyclobutanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride . Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the cyclic amine .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various piperidine derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-2-ylmethyl)cyclobutanone, while reduction may produce N-(piperidin-2-ylmethyl)cyclobutanol.
Scientific Research Applications
N-(piperidin-2-ylmethyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Cyclobutanamine: A four-membered ring amine, used as a building block in organic synthesis.
N-(piperidin-2-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a cyclobutanamine moiety.
Uniqueness
N-(piperidin-2-ylmethyl)cyclobutanamine is unique due to its combination of a piperidine ring and a cyclobutanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1248154-52-0 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H20N2/c1-2-7-11-10(4-1)8-12-9-5-3-6-9/h9-12H,1-8H2 |
InChI Key |
YOHLISNGAAFDNS-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CNC2CCC2 |
Canonical SMILES |
C1CCNC(C1)CNC2CCC2 |
Origin of Product |
United States |
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